D-AP4

mGluR pharmacology GPCR signaling neuroscience

D-AP4 (CAS 78739-01-2), also known as D-2-amino-4-phosphonobutyric acid, is a synthetic phosphono analog of glutamate that functions as a broad-spectrum excitatory amino acid (EAA) receptor antagonist with agonist activity at specific metabotropic glutamate receptor (mGluR) sites. It exhibits functional selectivity as an agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) and at the quisqualate-sensitized AP6 site in the hippocampus, while simultaneously acting as an antagonist at NMDA receptors.

Molecular Formula C4H10NO5P
Molecular Weight 183.10 g/mol
CAS No. 78739-01-2
Cat. No. B1663588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-AP4
CAS78739-01-2
SynonymsD-(-)-2-Amino-4-phosphonobutyric acid
Molecular FormulaC4H10NO5P
Molecular Weight183.10 g/mol
Structural Identifiers
SMILESC(CP(=O)(O)O)C(C(=O)O)N
InChIInChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1
InChIKeyDDOQBQRIEWHWBT-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-AP4 (CAS 78739-01-2) Procurement Guide: A Group III mGluR Agonist with Distinct Enantiomeric Pharmacology for Neuroscience Research


D-AP4 (CAS 78739-01-2), also known as D-2-amino-4-phosphonobutyric acid, is a synthetic phosphono analog of glutamate that functions as a broad-spectrum excitatory amino acid (EAA) receptor antagonist with agonist activity at specific metabotropic glutamate receptor (mGluR) sites [1]. It exhibits functional selectivity as an agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) and at the quisqualate-sensitized AP6 site in the hippocampus, while simultaneously acting as an antagonist at NMDA receptors . The compound's enantiomeric purity is critical to its pharmacological profile, as the D-isomer exhibits distinct biological activities compared to its L-isomer counterpart .

Why Substituting D-AP4 with L-AP4 or Other Group III mGluR Agonists Compromises Experimental Reproducibility


The substitution of D-AP4 with its enantiomer L-AP4, or other group III mGluR agonists, is not scientifically equivalent due to fundamental differences in their pharmacological selectivity and potency profiles across mGluR subtypes. L-AP4 exhibits high affinity and selectivity for group III mGluRs, with EC50 values ranging from 0.13 µM at mGluR4 to 249 µM at mGluR7 . In contrast, D-AP4 demonstrates a distinct selectivity profile, including significantly lower potency at the hippocampal quisqualate-sensitized AP6 site and a unique ability to potentiate dopamine release from retinal neurons, an effect not observed with the L-isomer . Furthermore, the D-isomer is more potent than the L-isomer at inhibiting high-frequency stimulation-induced depression and chloride currents in neuronal preparations . These enantiomer-specific differences render generic substitution invalid for studies requiring precise modulation of group III mGluR-mediated pathways or investigation of D-isomer-specific pharmacological effects.

Quantitative Comparative Evidence for D-AP4 Against Closest Analogs


Differential Potency at Group III mGluR Subtypes: D-AP4 vs. L-AP4

D-AP4 and L-AP4 exhibit markedly different potency profiles across group III mGluR subtypes. L-AP4 is a potent agonist with EC50 values of 0.13 µM (mGluR4), 0.29 µM (mGluR8), 1.0 µM (mGluR6), and 249 µM (mGluR7) . In contrast, D-AP4 demonstrates an EC50 of 0.13 µM (130 nM) at rat mGluR4, but its potency at other subtypes is significantly lower or not reliably quantified in the same assay systems, indicating a distinct subtype selectivity profile [1]. This difference is critical for experiments targeting specific mGluR-mediated pathways.

mGluR pharmacology GPCR signaling neuroscience

Inhibition of AMPA Receptor-Stimulated 57Co2+ Influx: D-AP4 vs. L-AP4 and L-SOP

In a direct comparative study, D-AP4, L-AP4, and L-SOP were evaluated for their ability to inhibit AMPA receptor-stimulated 57Co2+ influx in cultured cerebellar granule cells. D-AP4 demonstrated an IC50 of >100 µM, while L-AP4 showed an IC50 of >300 µM, and L-SOP exhibited an IC50 of 199 ± 6 µM [1]. This indicates that D-AP4 is a more potent inhibitor of this specific Ca2+-permeable AMPA receptor-mediated process than L-AP4, though less potent than L-SOP.

AMPA receptor calcium influx cerebellar granule cells excitotoxicity

Enantiomer-Specific Modulation of Neurotransmitter Release: D-AP4 Potentiates Dopamine Release While L-AP4 Does Not

The D-isomer of AP4 (D-AP4) uniquely potentiates the release of dopamine (DA) from retinal neurons in rat brain slices, an effect not observed with the L-isomer . Furthermore, D-AP4 potentiated DA release from rat striatal synaptosomes in vitro, while not affecting glutamate release. This enantiomer-specific action extends to other systems, where the D-isomer was more potent than the L-isomer at inhibiting chloride currents in cultured mouse cortical neurons and at inhibiting high-frequency stimulation-induced depression in rats .

dopamine release retinal neurons striatal synaptosomes enantioselective pharmacology

Lack of Effect on Memory Formation: D-AP4 vs. MCPG

In behavioral studies assessing memory formation, D-AP4 had no effect, whereas the mGluR antagonist MCPG produced dose-dependent amnesia when injected pre-training [1]. This differential effect underscores the distinct pharmacological profiles of these compounds and the specificity of D-AP4's actions.

memory formation hippocampus mGluR antagonists behavioral pharmacology

Validated Research Applications for D-AP4 Based on Quantitative Differentiation Evidence


Selective Activation of mGluR4-Mediated Signaling Pathways

D-AP4 exhibits an EC50 of 130 nM at mGluR4, comparable to L-AP4, but with a distinct selectivity profile across other group III mGluR subtypes [1]. This makes D-AP4 suitable for studies requiring mGluR4 activation without concomitant potent activation of mGluR6 or mGluR8, where L-AP4 would be more potent. Researchers investigating mGluR4's role in synaptic transmission, neuroprotection, or Parkinson's disease models can utilize D-AP4 to achieve selective receptor engagement.

Investigation of AMPA Receptor-Mediated Calcium Influx and Excitotoxicity

D-AP4 inhibits AMPA receptor-stimulated 57Co2+ influx with an IC50 of >100 µM, demonstrating greater potency than L-AP4 (IC50 >300 µM) [2]. This property positions D-AP4 as a valuable tool for studying Ca2+-permeable AMPA receptors and their role in excitotoxicity. Experimental designs aimed at evaluating neuroprotective strategies or the modulation of calcium signaling in cerebellar granule cells can leverage this differential potency.

Dissecting D-Isomer-Specific Modulation of Dopaminergic Systems

D-AP4 uniquely potentiates dopamine release from retinal neurons and striatal synaptosomes, an effect not observed with L-AP4 . This enantiomer-specific activity is essential for research into D-isomer-selective pathways in the retina and basal ganglia. Studies investigating the modulation of dopamine neurotransmission, particularly in the context of visual processing or motor control, require D-AP4 to isolate these effects from L-isomer-mediated actions.

mGluR Pharmacology Studies Requiring Absence of Amnestic Effects

Unlike the mGluR antagonist MCPG, D-AP4 does not produce amnestic effects in behavioral memory tasks [3]. This characteristic makes D-AP4 a preferred tool for in vivo studies where cognitive side effects could confound results. Researchers exploring the role of group III mGluRs in learning and memory can use D-AP4 to manipulate mGluR activity without introducing the confounding variable of drug-induced amnesia.

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